molecular formula C24H19BrN2O B4780133 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide

2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B4780133
M. Wt: 431.3 g/mol
InChI Key: DWKMQPFIFYRHRX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed to act through multiple pathways, including the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), and the modulation of cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. These pathways are known to play critical roles in various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been reported to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial growth and biofilm formation, and reduce inflammation and oxidative stress in various disease models. Moreover, it has been reported to modulate the expression of various genes and proteins involved in cellular processes, such as DNA damage response, cell signaling, and metabolism.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis and modification. However, it also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics, and its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide. These include the identification of its primary targets and downstream effectors, the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy and safety in preclinical and clinical settings, and the development of novel derivatives and formulations for various applications. Moreover, the exploration of its potential synergistic effects with other drugs and therapies may provide new opportunities for the treatment of various diseases.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, as well as modulatory effects on various cellular processes, such as cell cycle progression, apoptosis, and autophagy.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O/c1-15-7-12-21(16(2)13-15)27-24(28)20-14-23(17-8-10-18(25)11-9-17)26-22-6-4-3-5-19(20)22/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKMQPFIFYRHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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